Menadione Menadione Menadione is a member of the class of 1,4-naphthoquinones that is 1,4-naphthoquinone which is substituted at position 2 by a methyl group. It is used as a nutritional supplement and for the treatment of hypoprothrombinemia. It has a role as a nutraceutical, a human urinary metabolite, an angiogenesis inhibitor, an EC 3.4.22.69 (SARS coronavirus main proteinase) inhibitor and an antineoplastic agent. It is a member of 1,4-naphthoquinones and a vitamin K.
A synthetic naphthoquinone without the isoprenoid side chain and biological activity, but can be converted to active vitamin K2, menaquinone, after alkylation in vivo.
Menadione is a natural product found in Thermoplasma acidophilum, Asplenium indicum, and other organisms with data available.
Menadione is a synthetic naphthoquinone without the isoprenoid side chain and biological activity, but can be converted to active vitamin K2, menaquinone, after alkylation in vivo. Despite the fact that it can serve as a precursor to various types of vitamin K, menadione is generally not used as a nutritional supplement. Large doses of menadione have been reported to cause adverse outcomes including hemolytic anemia due to G6PD deficiency, neonatal brain or liver damage, or neonatal death in some cases. Moreover, menadione supplements have been banned by the FDA because of their high toxicity. It is sometimes called vitamin K3, although derivatives of naphthoquinone without the sidechain in the 3-position cannot exert all the functions of the K vitamins. Menadione is a vitamin precursor of K2 which utilizes alkylation in the liver to yield menaquinones (MK-n, n=1-13; K2 vitamers), and hence, is better classified as a provitamin.
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Brand Name: Vulcanchem
CAS No.: 58-27-5
VCID: VC0534965
InChI: InChI=1S/C11H8O2/c1-7-6-10(12)8-4-2-3-5-9(8)11(7)13/h2-6H,1H3
SMILES: CC1=CC(=O)C2=CC=CC=C2C1=O
Molecular Formula: C11H8O2
Molecular Weight: 172.18 g/mol

Menadione

CAS No.: 58-27-5

Cat. No.: VC0534965

Molecular Formula: C11H8O2

Molecular Weight: 172.18 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Menadione - 58-27-5

CAS No. 58-27-5
Molecular Formula C11H8O2
Molecular Weight 172.18 g/mol
IUPAC Name 2-methylnaphthalene-1,4-dione
Standard InChI InChI=1S/C11H8O2/c1-7-6-10(12)8-4-2-3-5-9(8)11(7)13/h2-6H,1H3
Standard InChI Key MJVAVZPDRWSRRC-UHFFFAOYSA-N
SMILES CC1=CC(=O)C2=CC=CC=C2C1=O
Canonical SMILES CC1=CC(=O)C2=CC=CC=C2C1=O
Appearance Solid powder
Colorform Bright yellow crystals
YELLOW NEEDLES FROM ALC, PETROLEUM ETHER
Melting Point 105-107 °C
107 °C

Chemical Properties and Synthesis

Physical and Chemical Characteristics

PropertyDescriptionSource
AppearanceWhite crystalline powder
SolubilitySoluble in water, ethanol; insoluble in ether/benzene
StabilityHygroscopic; prone to degradation under light
Melting Point105–107°C

Synthesis Methods

Menadione is primarily synthesized via oxidation of 2-methylnaphthalene. Key methods include:

MethodReactants/ConditionsYieldSource
Chromic Anhydride2-Methylnaphthalene + CrO₃ in glacial acetic acid51%
H₂O₂/SeMCM-41 Catalyst2-Methylnaphthalene + H₂O₂ in acetic acid68%
Electrochemical2-Methyl-1,4-dihydroxynaphthaleneN/A
Demethylation2-Methyl-1,4-dimethoxynaphthaleneN/A

The industrial process involves controlled oxidation temperatures (35–85°C) to optimize yield and minimize byproducts .

Biochemical and Pharmacological Functions

Role in Vitamin K Metabolism

Menadione is converted to vitamin K2 (MK-4) in the liver via the enzyme UBIAD1, enabling its participation in:

  • Blood coagulation: Gamma-carboxylation of clotting factors (II, VII, IX, X) and anticoagulants (proteins C/S) .

  • Bone health: Activation of osteocalcin and matrix Gla protein (MGP) for calcium regulation .

Species-Specific Utilization

SpeciesApplicationSafety ProfileSource
HumansRestricted (liver toxicity, hemolysis)Toxic; banned as supplements
Livestock/PetsFeed additive (vitamin K source)Safe at low doses

Applications in Agriculture and Industry

Plant Growth Regulation

Menadione sodium bisulfite (MSB), a water-soluble derivative, induces systemic resistance in crops against:

  • Biotic stress: Fusarium wilt in bananas, Leptosphaeria maculans in oilseed rape .

  • Abiotic stress: Salinity tolerance via reactive oxygen species (ROS)-mediated signaling .

Industrial Uses

SectorApplicationMechanismSource
Animal FeedVitamin K3 supplementation in poultry/pigsMSB enhances feed efficiency
PharmaceuticalsIntermediate for vitamin K synthesisAlkylation to K2 derivatives
ResearchROS generator for flow cytometry/microbiologyInduces oxidative stress
RegionApproval StatusSource
EU/USBanned in human supplements; allowed in pet feed
IndiaUsed in hypoprothrombinemia treatment

Research and Development

Synthetic Platforms

Menadione’s naphthoquinone core serves as a scaffold for:

  • Alkylation: Synthesis of vitamin K2 analogs .

  • Conjugation: Development of prodrugs targeting ROS-sensitive pathways .

Key Tables for Reference

Table 1: Vitamin K Forms Comparison

FormOccurrencePrimary FunctionSafety in Humans
K1NaturalBlood clottingLow toxicity
K2NaturalBone healthLow toxicity
K3SyntheticPrecursor to K2Toxic

Table 2: Menadione Synthesis Methods

MethodStarting MaterialCatalyst/Reagent
Chromic Oxidation2-MethylnaphthaleneCrO₃, Acetic acid
H₂O₂ Oxidation2-MethylnaphthaleneSeMCM-41, H₂O₂
Electrochemical2-Methyl-1,4-dihydroxynaphthaleneElectrolysis

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